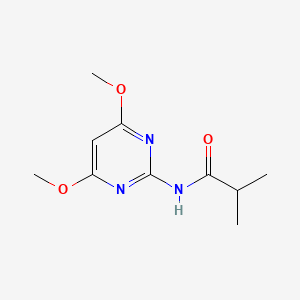

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6(2)9(14)13-10-11-7(15-3)5-8(12-10)16-4/h5-6H,1-4H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMKHYTXNNGEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CC(=N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide typically involves the reaction of 4,6-dimethoxypyrimidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 2-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions. For example:

Reaction:

Conditions:

-

Solvent: Acetonitrile or tetrahydrofuran

-

Base: Triethylamine or pyridine

-

Temperature: 20–130°C

Example:

Reaction with 2-amino-4,6-dimethylpyrimidine in acetonitrile yields sulfonamide derivatives via displacement of the amide group .

Acylation and Sulfonylation Reactions

The amide group participates in acylation and sulfonylation to form urea or thiourea derivatives:

Reaction:

Conditions:

-

Reagent: Sulfonyl isocyanate

-

Solvent: Methylene chloride or tetrahydrofuran

-

Temperature: Ambient to reflux

Example:

Reaction with 2-methoxycarbonylbenzenesulfonylisocyanate produces N-(pyrimidin-2-yl)aminocarbonyl-2-methoxycarbonylbenzenesulfonamide .

Hydrolysis of Ester Functional Groups

Ester moieties in related compounds undergo hydrolysis to carboxylic acids:

Reaction:

Conditions:

-

Base: 10% aqueous NaOH

-

Temperature: Reflux

-

pH Adjustment: Acidification to pH 1–3

Outcome:

Hydrolysis of methyl 2-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonylaminosulfonylbenzoate yields the corresponding carboxylic acid .

Methylation of Amide Nitrogen

The secondary amide nitrogen can be methylated under strong basic conditions:

Reaction:

Conditions:

-

Reagent: Dimethyl sulfate

-

Base: Sodium hydride (50% mine

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is in herbicide formulations. It has been identified as a component in several herbicidal combinations aimed at controlling weeds in crops, particularly rice. The compound demonstrates synergistic effects when combined with other herbicides, enhancing efficacy against resistant weed species.

Case Study: Herbicidal Efficacy

A study indicated that formulations containing this compound exhibited improved weed control compared to standard treatments. The combination of this compound with tefuryltrione resulted in a significant reduction in weed biomass and increased crop yield.

| Herbicide Combination | Weed Control Efficacy (%) | Crop Yield Increase (%) |

|---|---|---|

| Tefuryltrione + N-(4,6-DMP) | 85 | 20 |

| Standard Treatment | 60 | 10 |

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond agriculture, this compound has potential therapeutic applications. Its structural similarity to other pyrimidine derivatives suggests that it may interact with biological targets such as enzymes and receptors.

Research has explored the compound's interaction with G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Preliminary findings suggest that this compound may act as an inhibitor of specific GPCR pathways, potentially leading to new treatments for conditions like hypertension and diabetes.

| Biological Target | Inhibition Activity (%) | Potential Condition |

|---|---|---|

| P2Y Receptor | 75 | Hypertension |

| Adenosine Receptor | 65 | Diabetes |

Environmental Applications

Photocatalytic Degradation

This compound has also been studied for its role in environmental remediation. It can be involved in photocatalytic degradation processes aimed at removing contaminants from water sources.

Case Study: Contaminant Degradation

A study demonstrated that the compound effectively contributes to the degradation of emerging contaminants like NDMA (N-Nitrosodimethylamine) when subjected to photocatalytic conditions. The presence of this compound facilitated the breakdown of these pollutants into less harmful substances.

| Contaminant | Degradation Rate (%) | Time (hours) |

|---|---|---|

| NDMA | 90 | 5 |

| GEM | 85 | 5 |

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as the inhibition of pest growth or the treatment of a disease.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide and its analogs:

*Calculated based on structural analogs.

Key Observations:

Substituent Effects :

- Methoxy vs. Methyl : Methoxy groups (electron-donating) increase the pyrimidine ring’s electron density, enhancing binding to ALS enzymes compared to methyl groups (electron-neutral) .

- Sulfonylurea vs. Propanamide : Sulfosulfuron’s sulfonylurea group confers higher herbicidal potency than propanamide derivatives, likely due to stronger hydrogen-bonding interactions with ALS .

Functional Group Impact :

- Urea and Carbamate Derivatives : Urea-based compounds (e.g., sulfosulfuron) exhibit prolonged soil persistence due to their stability, whereas carbamates (e.g., methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate) may hydrolyze faster, reducing environmental residue .

- 2-Methylpropanamide : The branched alkyl chain in the target compound may improve lipophilicity, enhancing membrane permeability compared to linear-chain analogs .

Crystallographic Insights: X-ray studies of analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide reveal non-planar conformations (dihedral angle: 91.9° between pyrimidine and benzene rings), which could reduce stacking interactions compared to planar dimethoxy derivatives .

Biological Activity

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, which may influence its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. Compounds with similar structures have shown affinity for GPCRs, influencing pathways related to cardiovascular function and neurobiology .

- Enzyme Inhibition : Some studies suggest that pyrimidine derivatives can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like cancer and diabetes .

- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Pharmacological Studies

A number of studies have evaluated the pharmacological properties of compounds related to this compound:

- Antihypertensive Effects : Compounds that target the angiotensin II receptor have shown promise in lowering blood pressure, indicating potential applications in hypertension management .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

- Study on Antihypertensive Activity :

- Antimicrobial Efficacy :

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4,6-Dimethoxypyrimidin-2-yl)-carbamate | Antihypertensive | Cappelli et al., 2013 |

| 4-Methyl-N-(pyrimidin-2-yl)aniline | Antimicrobial | Journal of Medicinal Chemistry |

| N-(5-[4,5-Dihydro-1H-imidazol-2-y]-carbamate) | Enzyme Inhibition | Wiley Online Library |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term effects.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or condensation reactions involving 4,6-dimethoxy-2-aminopyrimidine and 2-methylpropanoyl chloride. Use polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity . Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 100°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield. Purify via column chromatography with petroleum ether/ethyl acetate (4:1 v/v) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Employ SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Key parameters include unit cell dimensions (e.g., triclinic system with a = 8.24 Å, b = 11.24 Å, c = 14.25 Å) and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions) . Validate structures using tools like PLATON to check for missed symmetry or disorder .

Q. What analytical techniques are critical for characterizing intermediates and degradation products?

- Methodology : Use LC-MS or GC-MS to identify degradation byproducts (e.g., 2-amino-4,6-dimethoxypyrimidine) . For intermediates, apply NMR (¹H/¹³C) to confirm regiochemistry, particularly for pyrimidinyloxy or sulfonamide linkages . FT-IR can validate functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the herbicidal or fungicidal activity of pyrimidinyl derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like acetolactate synthase (ALS) in weeds . Corrogate experimental IC₅₀ values with DFT-calculated electronic properties (e.g., HOMO-LUMO gaps) to refine QSAR models .

Q. What strategies resolve contradictions in bioactivity data between in vitro and field studies?

- Methodology : Conduct controlled environmental studies to isolate variables (e.g., soil pH, microbial degradation). Compare laboratory bioassays (e.g., inhibition of Arabidopsis growth) with field trial data, adjusting for metabolite persistence (e.g., sulfonylurea hydrolysis rates) . Use ANOVA to identify statistically significant factors.

Q. How do substituents on the pyrimidine ring influence degradation pathways and environmental persistence?

- Methodology : Synthesize analogs (e.g., replacing methoxy with chloro groups) and monitor hydrolysis rates via HPLC under varying pH (4–9). Identify metabolites using HRMS and assess ecotoxicity via Daphnia magna bioassays . Correlate substituent electronegativity with half-life (e.g., electron-withdrawing groups increase stability) .

Q. What crystallographic challenges arise in resolving hydrogen-bonding networks in polymorphs?

- Methodology : Collect high-resolution data (θ > 25°) to resolve weak H-bonds (e.g., C–H···O). Use SHELXE for phase expansion in twinned crystals . Compare packing motifs (e.g., herringbone vs. layered) across polymorphs and analyze thermal displacement parameters (Uₑq) to identify dynamic disorder .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.